2-(4-bromophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide
CAS No.:
Cat. No.: VC16272506
Molecular Formula: C19H22BrNO3S
Molecular Weight: 424.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22BrNO3S |
|---|---|
| Molecular Weight | 424.4 g/mol |
| IUPAC Name | 2-(4-bromophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(oxolan-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C19H22BrNO3S/c1-14-8-10-25-18(14)12-21(11-17-3-2-9-23-17)19(22)13-24-16-6-4-15(20)5-7-16/h4-8,10,17H,2-3,9,11-13H2,1H3 |
| Standard InChI Key | ZJESQCNAINDHEY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC=C1)CN(CC2CCCO2)C(=O)COC3=CC=C(C=C3)Br |
Introduction
2-(4-bromophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide is a complex synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of acetamides and is characterized by the presence of a bromophenoxy group, a methylthiophenyl moiety, and a tetrahydrofuran unit, which collectively contribute to its chemical properties and biological interactions .
Molecular Formula and Weight
The molecular formula of 2-(4-bromophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide is reported as C19H22BrNO3S, with a molecular weight of approximately 424.4 g/mol, although some sources suggest variations in molecular weight due to differences in structural representation .
Synthesis
The synthesis of 2-(4-bromophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multi-step organic synthesis techniques. These steps may include bromination reactions and the formation of amide bonds. The process requires careful control of reaction conditions such as temperature, solvent choice, and concentration to maximize yield and purity. Advanced techniques like continuous flow reactors can be employed for industrial-scale production to enhance efficiency .
Potential Applications
This compound is of interest in medicinal chemistry due to its potential therapeutic applications. The unique combination of functional groups may allow it to interact with specific biological targets, influencing various biochemical pathways. Research into this compound could lead to new discoveries in therapeutic applications and improve understanding of its biological mechanisms.
Chemical Reactivity
2-(4-bromophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions typical of amides and ethers. Key reactions may include hydrolysis, amidation, and etherification. Understanding these reactions is crucial for developing synthetic routes and exploring potential modifications that could enhance biological activity.
Biological Activities
Preliminary studies suggest that compounds similar to 2-(4-bromophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide may exhibit biological activities such as enzyme modulation or receptor interactions. The bromophenoxy group may modulate enzyme activity, while the methylthiophenyl group likely contributes to increased binding affinity to target molecules.
Similar Compounds
Several compounds share structural similarities with 2-(4-bromophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide. These include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(4-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide | C11H14FNO3 | Contains fluorine instead of bromine |
| 2-(4-bromophenoxy)-N-(3-methoxythiophen-2-yl)methylacetamide | C14H14BrNO3S | Features methoxy group instead of methylthio |
| 2-(4-bromophenoxy)-N-[5-methylthiazol-2(3H)-yl]acetamide | C13H12BrN3O2S | Incorporates a thiazole ring |
These compounds highlight the versatility of substituents around the core structure, influencing their chemical properties and biological activities.
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